

Spectroscopic Analysis of 2,3,3,4-Tetramethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,3,3,4-Tetramethylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3,3,4-tetramethylpentane** (CAS No: 16747-38-9), a highly branched alkane.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented is intended to support researchers in compound identification, structural elucidation, and quality control processes.

Molecular Structure and Properties

2,3,3,4-Tetramethylpentane is a saturated hydrocarbon with the molecular formula C_9H_{20} and a molecular weight of 128.26 g/mol .[1] Its structure features a five-carbon pentane backbone with four methyl group substituents, including a quaternary carbon at the C3 position. This high degree of branching influences its spectroscopic properties.

Spectroscopic Data

The following sections present the fundamental spectroscopic data for **2,3,3,4-tetramethylpentane**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.



Due to the symmetry in the **2,3,3,4-tetramethylpentane** molecule, the proton NMR spectrum is expected to be relatively simple. The protons on the methyl groups and the methine protons will give rise to distinct signals. Based on its structure, one would anticipate three unique proton environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,3,3,4-Tetramethylpentane**

Signal	Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
А	-CH(CH ₃) ₂	~1.6-1.8	Multiplet	2H
В	-C(CH ₃) ₂ -	~0.8-1.0	Singlet	6H
С	-CH(CH3)2	~0.8-1.0	Doublet	12H

Note: The predicted chemical shifts are based on typical values for alkanes. Actual experimental values may vary slightly depending on the solvent and instrument used.

The proton-decoupled ¹³C NMR spectrum of **2,3,3,4-tetramethylpentane** is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data for **2,3,3,4-Tetramethylpentane**

Chemical Shift (δ, ppm)	Assignment
17.5	Methyl (C1, C5)
25.4	Methyl (C6, C7)
34.2	Methine (C2, C4)
41.9	Quaternary (C3)

(Data sourced from publicly available spectra and may be subject to minor variations)

Infrared (IR) Spectroscopy



The IR spectrum of **2,3,3,4-tetramethylpentane** is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations. The spectrum lacks absorptions from common functional groups, making it useful for confirming the absence of such moieties.

Table 3: Key IR Absorption Bands for 2,3,3,4-Tetramethylpentane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960 - 2850	C-H Stretch	Strong
1470 - 1450	C-H Bend (Scissoring)	Medium
1385 - 1370	C-H Bend (Methyl Rock)	Medium

(Data corresponds to the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.)[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,3,3,4-tetramethylpentane** results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 128 may be of low abundance due to the highly branched nature of the molecule, which promotes fragmentation.

Table 4: Major Fragment Ions in the Mass Spectrum of **2,3,3,4-Tetramethylpentane**

m/z	Proposed Fragment Ion	Relative Abundance
128	[C ₉ H ₂₀] ⁺ (Molecular Ion)	Low
113	[C ₈ H ₁₇] ⁺	Moderate
85	[C ₆ H ₁₃] ⁺	High
71	[C ₅ H ₁₁] ⁺	High
57	[C ₄ H ₉] ⁺	High
43	[C ₃ H ₇] ⁺	Base Peak

(Fragmentation data is based on the NIST Mass Spectrometry Data Center.)[3]



Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,3,3,4-tetramethylpentane** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data acquisition parameters typically include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 220-250 ppm is used, with a relaxation delay of 2-5 seconds. Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
- Sample Analysis: A drop of neat **2,3,3,4-tetramethylpentane** is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

• Sample Preparation: A dilute solution of **2,3,3,4-tetramethylpentane** is prepared in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).



- Gas Chromatography: A 1 μL aliquot of the sample solution is injected into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). The injector temperature is set to 250°C. The oven temperature program typically starts at 50°C, holds for 2 minutes, and then ramps up to 250°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 35-300. The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in mass spectral fragmentation.



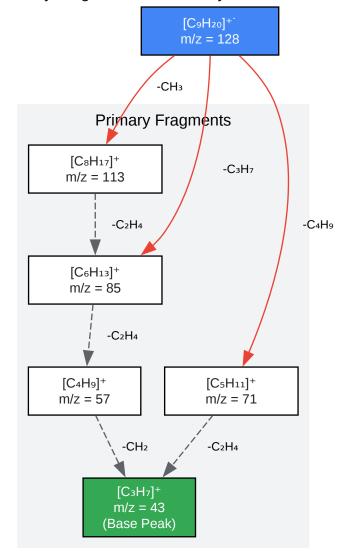
Sample Preparation 2,3,3,4-Tetramethylpentane Dissolve in CDCl3 with TMS Neat Liquid Dilute in Hexane Spectroscopic Analysis NMR Spectroscopy GC-MS Analysis FT-IR Spectroscopy (1H and 13C) Data Interpretation Chemical Shifts, Mass-to-Charge Ratios, Coupling Constants, Vibrational Frequencies Fragmentation Pattern Integration Structural Elucidation

Spectroscopic Analysis Workflow for 2,3,3,4-Tetramethylpentane

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Caption: Workflow for the spectroscopic analysis of **2,3,3,4-tetramethylpentane**.





Mass Spectrometry Fragmentation Pathway of 2,3,3,4-Tetramethylpentane

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Caption: Proposed fragmentation pathway for **2,3,3,4-tetramethylpentane** in EI-MS.

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